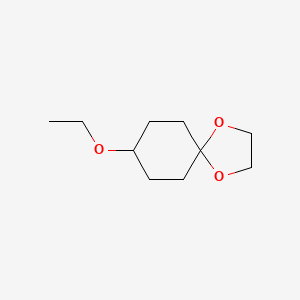

4-Ethoxycyclohexanone ethylene ketal

Übersicht

Beschreibung

4-Ethoxycyclohexanone ethylene ketal is a chemical compound used in scientific research and development . It is related to 4-Methoxycyclohexanone ethylene ketal, which has a molecular weight of 172.22 .

Synthesis Analysis

The synthesis of this compound involves the use of a ketal protecting group . The ethylene glycol ketal of ethyl acetoacetate is prepared with catalytic p-toluenesulfonic acid and a benzene azeotropic distillation utilizing a Dean–Stark apparatus . The ketal ester is then purified before use in a Grignard reaction with two equivalents of phenyl magnesium bromide followed by an aqueous workup to give the ketal alcohol .Molecular Structure Analysis

The molecular structure of this compound is related to that of 1,4-Cyclohexanedione bis(ethylene ketal), which has a molecular formula of C10H16O4 and a molecular weight of 200.2316 .Chemical Reactions Analysis

The conversion of a hemiacetal to an acetal, such as this compound, is an SN1 reaction, with an alcohol nucleophile and water leaving group . The carbocation intermediate in this SN1 mechanism is stabilized by resonance due to the oxygen atom already bound to the electrophilic carbon .Wissenschaftliche Forschungsanwendungen

1. Analgesic and Narcotic Antagonist Activities

4-Ethoxycyclohexanone ethylene ketal derivatives have been synthesized and found to be effective in relieving pain in animals. Some of these derivatives also exhibit narcotic antagonist activities, which are useful in modifying the cardiovascular, respiratory, and behavioral depression caused by other analgesics. This suggests potential applications in pain management and as an adjunct to other analgesic therapies (Blackstone & Bowman, 1999).

2. Crystal Structure and Absolute Configuration Determination

The achiral 4-methoxy-4-(p-methoxyphenyl)-cyclohexanone ethylene ketal resolves spontaneously, indicating potential in chiral chemistry studies. The crystal structure and absolute configuration of such compounds, which consist of light atoms, can be determined using a combination of X-ray diffraction, solid-state VCD, and DFT calculations (Graus et al., 2010).

3. Use as a Ketal Protecting Group

The use of ketal protecting groups, including 4-hydroxy-4,4-diphenyl-2-butanone synthesized from ethyl acetoacetate, is demonstrated in the synthesis of various chemicals. This approach is useful in organic synthesis, particularly in protecting ketone functionalities during reactions (Baar, Russell, & Wustholz, 2005).

4. Synthesis of Novel Compounds

This compound has been used in the synthesis of novel compounds like bicyclo[3.1.0]hex-2-ene-4-one-1-carboxylic acid and related compounds. This highlights its role in creating new molecular structures for various applications (Smissman, Lemke, & Creese, 1968).

5. Green Chemistry and Synthesis Methods

This compound has been synthesized using environmentally friendly methods such as microwave irradiation and catalysis using vitamin C. These methods offer a greener, more sustainable approach to chemical synthesis (Hou Jin-song, 2008).

Wirkmechanismus

Target of Action

Similar compounds are often used in the preparation of various therapeutic agents, such as arylcyclohexanones analgesics, metalloproteinase inhibitors, and benzimidazole derivatives .

Mode of Action

The exact mode of action of 8-Ethoxy-1,4-dioxaspiro[4It’s known that acetals, which this compound is a type of, are stable and lack reactivity in neutral to strongly basic environments . They are often used as protective groups in organic synthesis, preventing irreversible addition reactions .

Biochemical Pathways

Acetals and ketals, which this compound is a type of, are important functional groups that appear in the structures of many sugars . They play a crucial role in the formation of glycosidic bonds which link individual sugar monomers to form polysaccharides .

Result of Action

Similar compounds are often used in the preparation of various therapeutic agents, suggesting potential medicinal applications .

Zukünftige Richtungen

The use of 4-Ethoxycyclohexanone ethylene ketal in scientific research and development suggests potential future directions in the field of organic chemistry. The ability to modify the procedure to obtain the hydroxyketone directly from the Grignard workup, thereby shortening the synthetic sequence and avoiding an additional reflux procedure and the complication of the dehydration, is of particular interest .

Eigenschaften

IUPAC Name |

8-ethoxy-1,4-dioxaspiro[4.5]decane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-2-11-9-3-5-10(6-4-9)12-7-8-13-10/h9H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJZLKONLVWLQRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCC2(CC1)OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340786 | |

| Record name | 8-Ethoxy-1,4-dioxaspiro[4.5]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55103-52-1 | |

| Record name | 8-Ethoxy-1,4-dioxaspiro[4.5]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

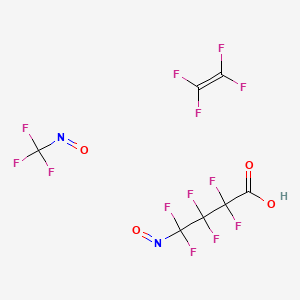

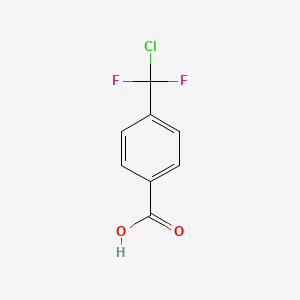

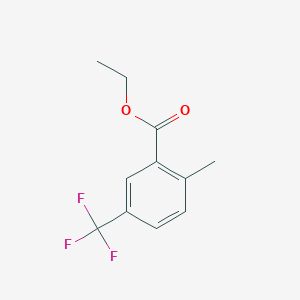

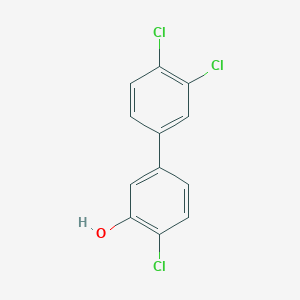

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.